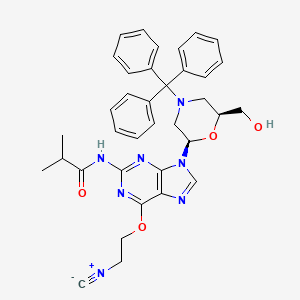![molecular formula C9H3ClF3NO2 B15204783 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a benzo[d]oxazole ring, with a carbonyl chloride functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the carbonyl chloride group: This is usually done by reacting the corresponding carboxylic acid or ester with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification techniques: Such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzo[d]oxazole ring can undergo substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated, nitrated, and sulfonated derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Its derivatives are explored for use in advanced materials with unique properties.
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the trifluoromethyl and benzo[d]oxazole structure.
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Similar functional groups but lacks the oxazole ring.
Uniqueness
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is unique due to the combination of the trifluoromethyl group, benzo[d]oxazole ring, and carbonyl chloride group
Eigenschaften
Molekularformel |
C9H3ClF3NO2 |
|---|---|
Molekulargewicht |
249.57 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-7(15)8-14-6-4(9(11,12)13)2-1-3-5(6)16-8/h1-3H |
InChI-Schlüssel |
GINWCJUXJYWXLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



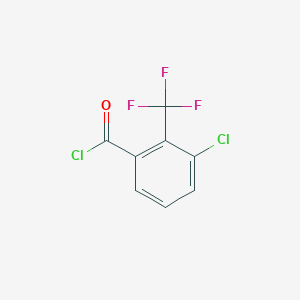
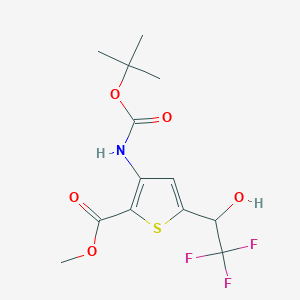
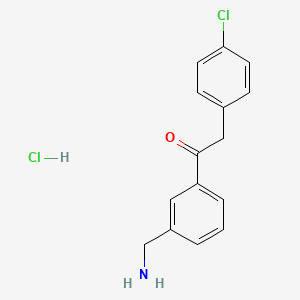

![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
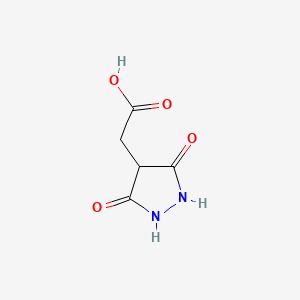
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
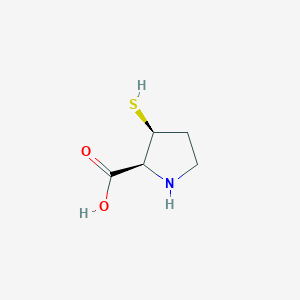
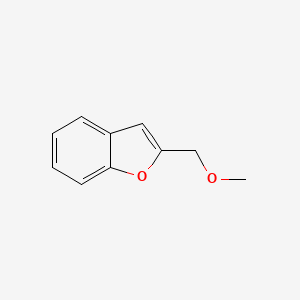
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
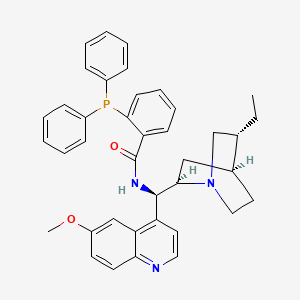
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
